REACTION_CXSMILES
|
CO[C:3]1C=CS[CH:4]=1.[CH2:8]([Li])[CH2:9]CC.C(=O)=O.[CH3:16][O:17][C:18]1[CH:22]=[CH:21][S:20][C:19]=1[C:23]([OH:25])=[O:24].[CH3:26][O:27][C:28]1[CH:29]=[C:30]([C:33]([OH:35])=[O:34])[S:31][CH:32]=1.C(=O)([O-])[O-].[K+].[K+]>O1CCCC1.CN(C)C=O.O.C(OCC)C>[CH2:3]([O:34][C:33]([C:30]1[S:31][CH:32]=[C:28]([O:27][CH3:26])[CH:29]=1)=[O:35])[CH3:4].[CH2:8]([O:24][C:23]([C:19]1[S:20][CH:21]=[CH:22][C:18]=1[O:17][CH3:16])=[O:25])[CH3:9] |f:5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
COC1=CSC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
19.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(SC=C1)C(=O)O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(SC1)C(=O)O
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added dropwise
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 15 hours
|
Duration
|
15 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extract was washed with 5% aqueous potassium hydrogen sulfate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
the desired fractions were concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1SC=C(C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.69 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1SC=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.98 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO[C:3]1C=CS[CH:4]=1.[CH2:8]([Li])[CH2:9]CC.C(=O)=O.[CH3:16][O:17][C:18]1[CH:22]=[CH:21][S:20][C:19]=1[C:23]([OH:25])=[O:24].[CH3:26][O:27][C:28]1[CH:29]=[C:30]([C:33]([OH:35])=[O:34])[S:31][CH:32]=1.C(=O)([O-])[O-].[K+].[K+]>O1CCCC1.CN(C)C=O.O.C(OCC)C>[CH2:3]([O:34][C:33]([C:30]1[S:31][CH:32]=[C:28]([O:27][CH3:26])[CH:29]=1)=[O:35])[CH3:4].[CH2:8]([O:24][C:23]([C:19]1[S:20][CH:21]=[CH:22][C:18]=1[O:17][CH3:16])=[O:25])[CH3:9] |f:5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
COC1=CSC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
19.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(SC=C1)C(=O)O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(SC1)C(=O)O
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added dropwise
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 15 hours
|
Duration
|
15 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extract was washed with 5% aqueous potassium hydrogen sulfate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
the desired fractions were concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1SC=C(C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.69 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1SC=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.98 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |